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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in overcoming

challenges associated with recruiting participants for clinical trials of Pridopidine in

neurodegenerative diseases such as Huntington's Disease (HD) and Amyotrophic Lateral

Sclerosis (ALS).

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recruiting for Pridopidine clinical trials?

A1: Recruitment for Pridopidine trials faces challenges common to many rare

neurodegenerative diseases. These include a limited pool of eligible patients, the geographic

dispersion of this population, and the heterogeneity of disease progression.[1] For patients, the

physical and emotional burden of the disease, along with travel to trial sites, can be significant

deterrents.[2] Additionally, stringent inclusion/exclusion criteria, while necessary for trial validity,

can further narrow the eligible population.[3] For example, it's estimated that nearly 60% of ALS

patients may not be eligible for clinical trials due to these criteria.[3]

Q2: How can the novel mechanism of action of Pridopidine (a Sigma-1 Receptor agonist) be

effectively communicated to potential participants?

A2: Explaining a novel mechanism of action requires clear, patient-centric language. It is

advisable to:
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Use Analogies: Describe the Sigma-1 Receptor (S1R) as a "chaperone" or "stress-reducer"

for brain cells, helping them to function better and survive longer.[4]

Focus on Neuroprotection: Emphasize that Pridopidine is believed to protect nerve cells from

damage by activating the S1R, which in turn supports critical cellular functions like energy

production and waste clearance.

Visual Aids: Simple diagrams illustrating the S1R's role in the cell can be helpful.

Connect to Symptoms: Explain that by protecting nerve cells, the treatment aims to slow the

decline in functions that are important to patients, such as motor skills, cognition, and in the

case of ALS, speech and respiratory function.

Q3: The PROOF-HD and the HEALEY ALS Platform Trial for Pridopidine did not meet their

primary endpoints in the full study populations. How can this be addressed with potential

participants?

A3: Transparency is crucial. It is important to acknowledge that the primary endpoints were not

met in the overall study populations. However, it is also important to discuss the nuances of the

results, including:

Pre-specified Subgroup Analyses: Explain that in the PROOF-HD trial, pre-specified

analyses of participants not taking certain other medications (antidopaminergics) showed

clinically meaningful benefits in disease progression, motor, and cognitive measures.

Similarly, in the HEALEY ALS trial, post-hoc analyses of patients with a shorter disease

duration and more rapid progression showed encouraging signals.

Favorable Safety Profile: Pridopidine has consistently demonstrated a favorable safety and

tolerability profile, comparable to placebo, across multiple trials involving over 1,600

individuals.

Future Research: These findings are guiding the design of future confirmatory trials to further

investigate these potential benefits in more targeted patient populations.

Q4: What are the key inclusion/exclusion criteria for Pridopidine trials in HD and ALS that sites

should be particularly aware of?
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A4: While specific criteria vary by protocol, some key considerations from past trials include:

For Huntington's Disease (e.g., PROOF-HD):

Inclusion: Diagnosis based on clinical features and ≥36 CAG repeats, early-stage disease

(Total Functional Capacity score of ≥7), and adult-onset.

Exclusion: Prior use of Pridopidine within 12 months, gene therapy, and certain cardiac

conditions. A significant consideration in the analysis was the concurrent use of

antidopaminergic medications.

For ALS (e.g., HEALEY ALS Platform Trial):

Inclusion: Diagnosis of sporadic or familial ALS, symptom onset within the last 36 months,

and a vital capacity of ≥ 50% of predicted.

Exclusion: Specific cardiac conditions (e.g., prolonged QT interval) and use of certain

prohibited medications.

Troubleshooting Guides
Issue 1: High Screen Failure Rate

Problem: A significant number of interested participants do not meet the eligibility criteria

upon screening. The average screen failure rate across clinical trials can be as high as

36.3%, with rates for diseases like Alzheimer's reaching 70-80%.

Troubleshooting Steps:

Optimize Pre-Screening: Implement a thorough pre-screening process, either online or via

telephone, to identify potential ineligibility before the in-person screening visit. This

reduces the burden on both patients and site staff.

Educate Referring Physicians: Ensure that local healthcare providers are well-informed

about the trial's inclusion and exclusion criteria to improve the quality of referrals.

Analyze Screen Failure Data: Track and analyze the reasons for screen failures. If a

particular criterion is consistently leading to a high rate of failures, discuss the feasibility of
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a protocol amendment with the sponsor, especially in rare disease trials where the patient

pool is limited.

Consider Rescreening: For criteria that may be transient (e.g., a lab value that is

temporarily out of range), sponsors may approve a rescreening visit.

Issue 2: Low Patient Enrollment/Interest
Problem: Difficulty in reaching the target enrollment numbers within the projected timeline.

Troubleshooting Steps:

Engage with Patient Advocacy Groups: Partnering with organizations like the Huntington's

Disease Society of America (HDSA) and the ALS Association can be highly effective.

These groups can help raise awareness of the trial through their networks.

Develop Patient-Centric Materials: Create clear, easily understandable educational

materials about the trial, including its purpose, what participation involves, and the

potential risks and benefits.

Leverage Digital Recruitment: Utilize social media campaigns and trial-specific websites to

reach a broader audience of potential participants and their families.

Establish a Patient Advisory Board: Involve patients and their family members in the trial

design process to ensure the protocol is as patient-friendly as possible, which can improve

both recruitment and retention.

Issue 3: High Participant Dropout Rate
Problem: Enrolled participants withdraw from the study before its completion.

Troubleshooting Steps:

Minimize Participant Burden: Where possible, offer decentralized trial components such as

home health visits for routine assessments or the use of telemedicine for follow-ups.

Provide Logistical Support: Offer services to coordinate travel and lodging for participants

and their caregivers, and ensure timely reimbursement for any out-of-pocket expenses.
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Maintain Strong Communication: Regularly communicate with participants and their

families, providing updates on the trial's progress (where appropriate) and making them

feel like valued partners in the research process.

Offer an Open-Label Extension (OLE): Providing the opportunity for all participants

(including those on placebo) to receive the investigational drug after the double-blind

phase can be a strong incentive for retention. The PROOF-HD trial had a very low dropout

rate (around 6%), and nearly all eligible participants continued into the OLE phase.

Data Presentation
While specific, granular recruitment data for the Pridopidine trials are not publicly available, the

following table provides a representative example of a recruitment funnel for a

neurodegenerative disease clinical trial. This illustrates the typical attrition at each stage and

highlights the importance of a robust pre-screening and screening process.

Table 1: Illustrative Recruitment Funnel for a Representative Neurodegenerative Disease Trial
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Recruitment Stage
Number of
Individuals

Percentage of
Initial Cohort

Key Reasons for
Attrition

Initial Cohort Identified

(e.g., from registries,

clinic databases)

5,000 100% -

Contacted for Pre-

screening
3,500 70%

Inability to contact,

outdated information

Completed Pre-

screening
2,000 40%

Declined to

participate, initial

ineligibility

Scheduled for In-

person Screening
800 16%

Did not meet

preliminary criteria

Completed Screening

Visit
750 15%

No-shows, withdrew

consent

Screen Failures 450 9%

Did not meet

inclusion/exclusion

criteria (e.g., lab

values, comorbidities,

disease stage)

Enrolled and

Randomized
300 6% -

Note: This table is for illustrative purposes and does not represent actual data from a

Pridopidine clinical trial.

Experimental Protocols
Protocol: Assessment of Pridopidine's Effect on
Mitochondrial Respiration
This protocol describes a method to evaluate the impact of Pridopidine on mitochondrial

function in neuronal cell models of Huntington's Disease, adapted from published preclinical

studies.
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Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial

respiration in response to Pridopidine treatment.

Materials:

Neuronal cells (e.g., primary striatal neurons from YAC128 HD mouse models or human

iPSC-derived neural stem cells)

Cell culture plates compatible with a Seahorse XF Analyzer

Pridopidine solution (e.g., 1 µM and 5 µM concentrations)

Seahorse XF Analyzer and consumables (cartridge, calibrant, assay medium)

Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

Methodology:

Cell Plating: Plate the neuronal cells on a Seahorse XF cell culture microplate at an

appropriate density and allow them to adhere and grow.

Pridopidine Treatment: Treat the cells with the desired concentrations of Pridopidine (e.g., 1

µM and 5 µM) or a vehicle control for 24 hours.

Assay Preparation:

Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-

CO2 incubator.

On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF

assay medium and incubate at 37°C in a non-CO2 incubator for one hour prior to the

assay.

Load the hydrated sensor cartridge with the mitochondrial stress test compounds

(Oligomycin, FCCP, and Rotenone/Antimycin A) for sequential injection.

Seahorse XF Analyzer Assay:
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Calibrate the sensor cartridge in the Seahorse XF Analyzer.

Place the cell culture plate into the analyzer.

Run the mitochondrial stress test protocol, which measures basal respiration, followed by

sequential injections to measure ATP production, maximal respiration, and non-

mitochondrial respiration.

Data Analysis:

Normalize the OCR data to cell number.

Calculate the key parameters of mitochondrial function (basal respiration, maximal

respiration, ATP production) for each treatment group.

Compare the results from the Pridopidine-treated groups to the vehicle control group to

determine the effect of the compound on mitochondrial respiration.

Mandatory Visualization
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Caption: Pridopidine's neuroprotective signaling pathway via the Sigma-1 Receptor (S1R).
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Caption: A workflow for overcoming challenges in clinical trial recruitment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

